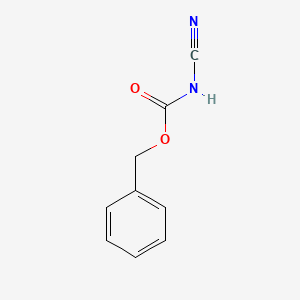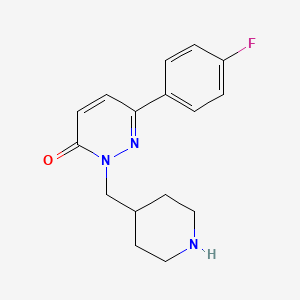
1-(1-(Benzofuran-2-carbonil)azetidin-3-il)pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a benzofuran moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
Aplicaciones Científicas De Investigación
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the benzofuran moiety, the azetidine ring, and the pyrrolidine-2,5-dione structure. Common synthetic routes may involve:
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Azetidine Ring Formation: This step often involves the cyclization of appropriate precursors under basic conditions.
Pyrrolidine-2,5-dione Formation: This can be synthesized through the reaction of maleic anhydride with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Quinone derivatives of the benzofuran moiety.
Reduction Products: Amines derived from the azetidine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the azetidine and pyrrolidine-2,5-dione structures may contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-benzofuran carboxylic acid and benzofuran-2-yl-methanone.
Azetidine Derivatives: Compounds like 1-(1-benzhydrylazetidin-3-yl)pyrrolidine.
Pyrrolidine-2,5-dione Derivatives: Compounds such as succinimide and its derivatives.
Uniqueness
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14-5-6-15(20)18(14)11-8-17(9-11)16(21)13-7-10-3-1-2-4-12(10)22-13/h1-4,7,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIZRYFNUZMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)




![4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2481479.png)
![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)

![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2481482.png)

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)


![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)
